molecular formula C20H21N3O4S B11176607 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B11176607
M. Wt: 399.5 g/mol
InChI Key: IKCKBJMUSGLXLU-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiosemicarbazide to form the intermediate 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2-(2-methoxyphenyl)acetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Chemical Reactions Analysis

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O4S/c1-25-15-7-5-4-6-14(15)12-18(24)21-20-23-22-19(28-20)11-13-8-9-16(26-2)17(10-13)27-3/h4-10H,11-12H2,1-3H3,(H,21,23,24)

InChI Key

IKCKBJMUSGLXLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=CC=C3OC)OC

Origin of Product

United States

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